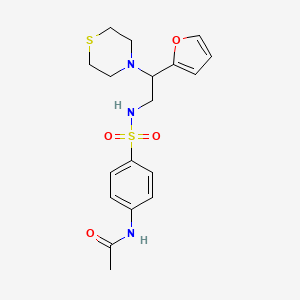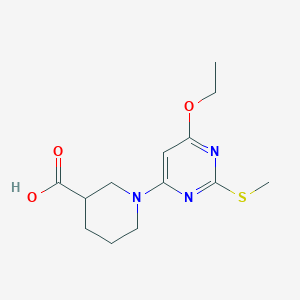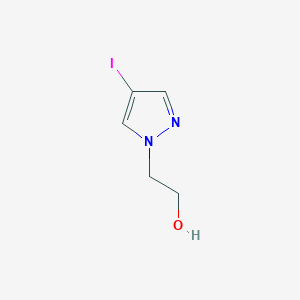![molecular formula C22H18FN3O3 B2557714 4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-31-0](/img/structure/B2557714.png)
4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” is likely a synthetic organic compound. It contains several functional groups including a fluorophenoxy group, a benzoyl group, a pyridinyl group, and a piperazinone group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through processes like nucleophilic substitution, amide coupling, or reductive amination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazinone ring attached to a pyridine ring via a benzoyl group, and a fluorophenoxy group attached to the benzoyl group .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The chemistry of piperazine derivatives, including compounds like "4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one", often involves nucleophilic aromatic substitution reactions. These reactions are fundamental in synthesizing various biologically active molecules. For example, the study by Pietra and Vitali (1972) delves into the nucleophilic aromatic substitution of the nitro-group, illustrating the mechanism through which piperidine reacts with nitrobenzene derivatives. This reaction type is critical for constructing complex molecules with potential pharmaceutical applications (Pietra & Vitali, 1972).
DNA Binding and Fluorescent Staining
Compounds structurally related to "this compound" have been explored for their ability to bind to DNA and serve as fluorescent stains. For instance, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, demonstrate the potential of similar structures in cellular biology for chromosome and nuclear staining, as well as analysis of nuclear DNA content values in flow cytometry (Issar & Kakkar, 2013).
Antimicrobial and Anticancer Activities
Recent research on synthesized phenothiazines, which share some structural characteristics with the query compound, shows significant antimicrobial, anticancer, antiviral, and anti-inflammatory properties. These activities suggest the potential for compounds within this structural class to serve as bases for developing new therapeutic agents. The study by Pluta, Morak-Młodawska, and Jeleń (2011) highlights the broad spectrum of biological activities of these compounds, emphasizing the importance of the pharmacophoric substituents and the multicyclic ring system in their action mechanisms (Pluta, Morak-Młodawska, & Jeleń, 2011).
Development of New Therapeutics
The development of new therapeutics, such as Macozinone for tuberculosis treatment, illustrates the application of piperazine derivatives in addressing global health challenges. Macozinone, a piperazine-benzothiazinone derivative, targets the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showcasing the role of such compounds in developing more efficient drug regimens for tuberculosis (Makarov & Mikušová, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)benzoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-17-6-8-19(9-7-17)29-20-5-1-3-16(13-20)22(28)25-11-12-26(21(27)15-25)18-4-2-10-24-14-18/h1-10,13-14H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGBCNCDWCSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
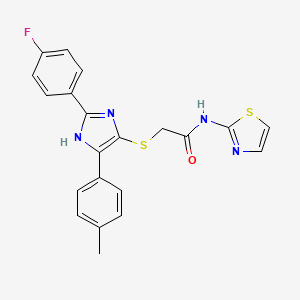
![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)
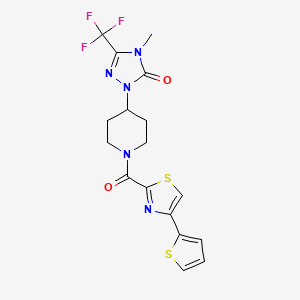
![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)
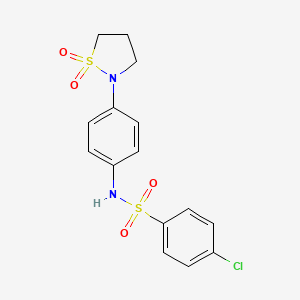
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)
